N-(2-(Trifluoromethoxy)ethyl) nicotinamide
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Overview
Description
N-(2-(Trifluoromethoxy)ethyl) nicotinamide is a compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a nicotinamide moiety.
Mechanism of Action
Target of Action
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, also known as N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and cellular metabolism .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . It is possible that this compound may exhibit similar interactions with its targets, leading to changes in cellular metabolism and stress responses.
Biochemical Pathways
This compound, being a derivative of nicotinamide, is likely to be involved in similar biochemical pathways. Nicotinamide is a precursor to NAD+, which is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . NAD+ also plays a role in DNA repair and cellular stress responses . Therefore, this compound may influence these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethoxy (cf3o) group has been noted for its unique features and promising applications in various fields The presence of this group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation, and may partially prevent and/or reverse several biophysical changes associated with skin aging . It is possible that this compound may have similar effects.
Action Environment
The stability and reactivity of compounds containing the trifluoromethoxy group can be influenced by various factors, including temperature, ph, and the presence of other chemical species
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of suitable precursors using reagents such as trifluoromethyl ethers . The reaction conditions often involve the use of silver fluoride (AgF) and specific solvents like dimethoxyethane (DME) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Trifluoromethoxy)ethyl) nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .
Scientific Research Applications
N-(2-(Trifluoromethoxy)ethyl) nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
N-(2-(Trifluoromethyl)ethyl) nicotinamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-(2-(Methoxy)ethyl) nicotinamide: Contains a methoxy group instead of trifluoromethoxy.
N-(2-(Ethoxy)ethyl) nicotinamide: Features an ethoxy group in place of trifluoromethoxy
Uniqueness
N-(2-(Trifluoromethoxy)ethyl) nicotinamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-5-4-14-8(15)7-2-1-3-13-6-7/h1-3,6H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLWERTORHYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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